molecular formula C13H14F3N3O3S B6750807 1-(3-methylphenyl)-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]methanesulfonamide

1-(3-methylphenyl)-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]methanesulfonamide

Cat. No.: B6750807
M. Wt: 349.33 g/mol
InChI Key: HCVVCHFGOGJSJA-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]methanesulfonamide is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a methanesulfonamide moiety

Properties

IUPAC Name

1-(3-methylphenyl)-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3S/c1-8-4-3-5-10(6-8)7-23(20,21)19-9(2)11-17-12(22-18-11)13(14,15)16/h3-6,9,19H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVVCHFGOGJSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC(C)C2=NOC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]methanesulfonamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, which can be introduced via radical or nucleophilic pathways.

    Coupling with the methanesulfonamide moiety: This step requires the formation of a sulfonamide bond, which can be facilitated by using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide moiety, leading to different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3-methylphenyl)-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its trifluoromethyl group and oxadiazole ring can impart desirable properties, such as increased stability and hydrophobicity, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used to study the effects of trifluoromethyl and oxadiazole-containing molecules on biological systems.

Mechanism of Action

The mechanism by which 1-(3-methylphenyl)-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methylphenyl)-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]methanesulfonamide is unique due to the combination of its structural features, including the trifluoromethyl group, oxadiazole ring, and methanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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